molecular formula C19H16F3N3O5 B2496838 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine CAS No. 339019-93-1

4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine

Cat. No.: B2496838
CAS No.: 339019-93-1
M. Wt: 423.348
InChI Key: RVGHTGIUNWZAPB-FMCGGJTJSA-N
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Description

4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring attached to a nitrophenyl group, which is further modified with a trifluoromethylbenzoyl oxime. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Reduction: Formation of amines.

    Substitution: Halogenated or sulfonated derivatives.

    Hydrolysis: Corresponding ketones or aldehydes.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the nitro and trifluoromethyl groups can enhance the biological activity of the compound, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine exerts its effects depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoyl chloride

Uniqueness

Compared to these similar compounds, 4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine is unique due to the presence of the morpholine ring and the oxime functional group. These additional features provide distinct chemical properties and potential biological activities that are not observed in the simpler analogs.

Properties

IUPAC Name

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O5/c20-19(21,22)15-3-1-2-14(11-15)18(26)30-23-12-13-4-5-16(17(10-13)25(27)28)24-6-8-29-9-7-24/h1-5,10-12H,6-9H2/b23-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGHTGIUNWZAPB-FMCGGJTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N\OC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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